

[D-Trp11]-Neurotensin selectivity for NTS1 vs NTS2 receptors

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Compound Focus: **[D-Trp11]-NEUROTENSIN**

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Receptor Binding and Selectivity Profile

The table below summarizes the available data on the binding affinity of [D-Trp¹¹]-Neurotensin and related analogs for NTS1 and NTS2 receptors.

Peptide Analog	NTS1 Affinity	NTS2 Affinity	Selectivity	Key Structural Features	Citation
[D-Trp¹¹]-Neurotensin	Limited quantitative data from modern binding assays	Limited quantitative data from modern binding assays	Not selectively achieved by D-Trp ¹¹ alone	D-amino acid at position 11; improves proteolytic stability	[1] [2]
CR-01-64	Ki > 875 nM (Low affinity)	Ki = 7.0 nM (High affinity)	>125-fold selective for NTS2	L-Trp¹¹ , Macrocytic constraint (Lys ⁸ to Trp ¹¹)	[3] [4]
Fluorescent Probe 16a/17a	Ki = 0.14 - 0.094 nM (Extremely high affinity)	Data not provided in study	Designed for NTS1	β,β-dimethyl-L-Tyr¹¹ , TMSAla ¹³ , N-terminal methylation	[5]

Early research characterized [D-Trp¹¹]-Neurotensin binding in rat gastric smooth muscle membranes, which exhibited complex binding behavior [6]. The primary established effect of the D-Trp¹¹ substitution is a significant increase in stability against degradation by brain peptidases, not receptor selectivity [1] [2].

As shown in the table, highly selective compounds are achieved through combinations of specific strategies:

- **For NTS2 selectivity:** Using an L-Trp¹¹ residue combined with a macrocyclic structure that locks the peptide into a specific conformation [3] [4].
- **For NTS1 selectivity:** Incorporating residues like β,β -dimethyl-L-Tyr¹¹ and TMSAla¹³, which dramatically increase affinity for NTS1 [5].

Experimental Methodologies for Profiling

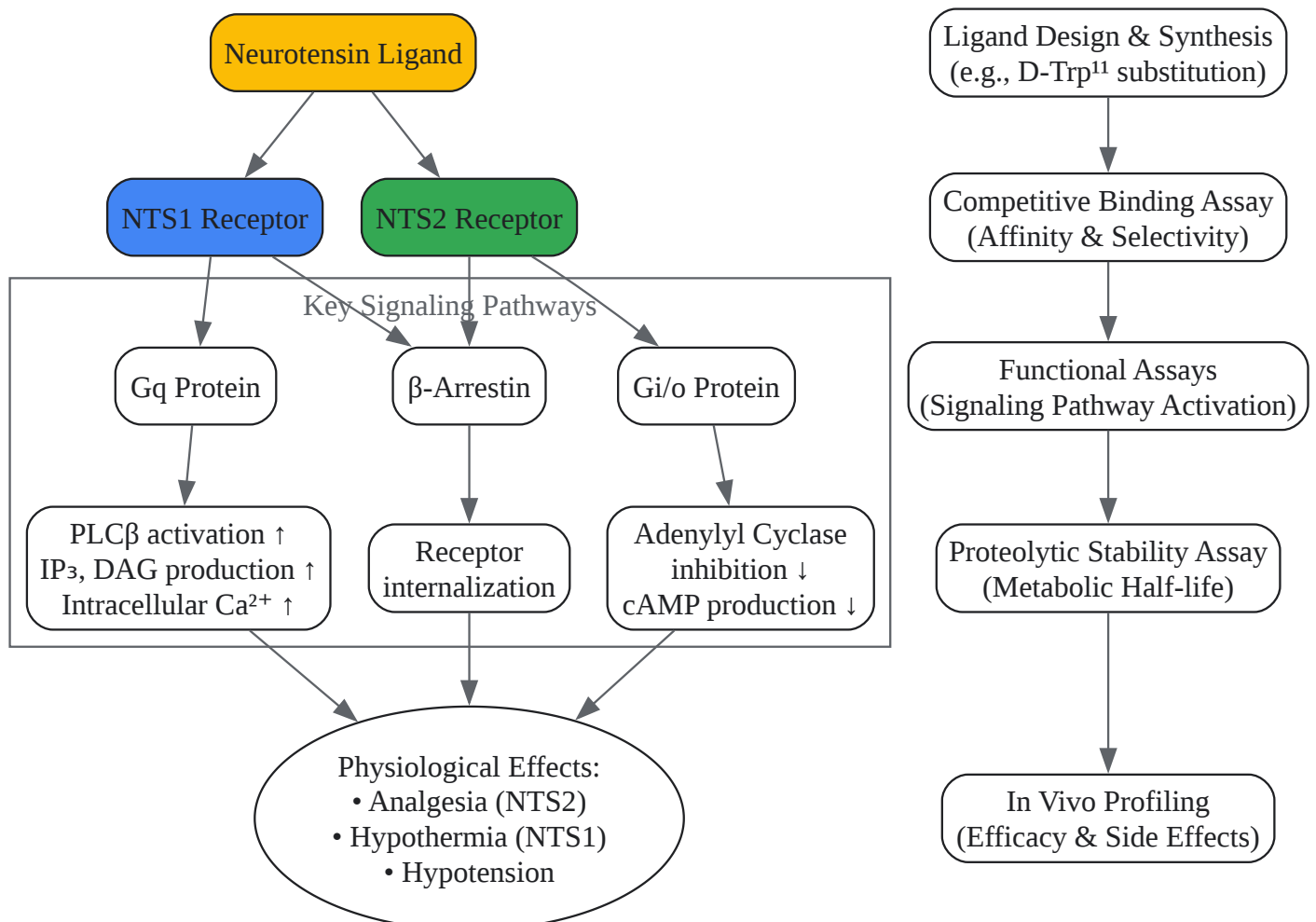
The data in the table above were generated using standardized experimental protocols. Here are the key methodologies commonly used in these studies.

- Competitive Radioligand Binding Assay
 - **Purpose:** To determine the affinity (K_i) and selectivity of a new ligand for NTS1 vs. NTS2.
 - **Typical Protocol:**
 - **Membrane Preparation:** Use cell membranes from a stable cell line (e.g., CHO-K1 cells expressing human NTS1 or 1321N1 cells expressing human NTS2) [2] [5].
 - **Incubation:** Incubate membranes with a fixed concentration of a radiolabeled tracer (e.g., ³H]- or ¹²⁵I]-labeled Neurotensin) and increasing concentrations of the unlabeled test compound (e.g., [D-Trp¹¹]-Neurotensin) [2] [7].
 - **Separation and Measurement:** Filter the mixture to separate membrane-bound radioactivity from free radioactivity. Measure the bound radioactivity with a gamma or scintillation counter [7].
 - **Data Analysis:** Determine the concentration that inhibits 50% of tracer binding (IC₅₀) and calculate the inhibition constant (K_i) using software and models like Cheng-Prusoff [2] [5].
- Proteolytic Stability Assay
 - **Purpose:** To evaluate the metabolic stability of a peptide analog, which is a major reason for using the D-Trp¹¹ modification.
 - **Typical Protocol:**
 - **Exposure:** Incubate the peptide in human or rat plasma (for systemic stability) or with a suspension of brain synaptosomes (for central nervous system stability) at 37°C [1] [5].

- **Sampling:** Remove aliquots at various time points (e.g., 0, 5, 30, 60 minutes, 24 hours) [5].
- **Analysis:** Stop the reaction (e.g., with acid or organic solvent) and analyze the samples via HPLC to quantify the remaining intact peptide over time [1].
- **Half-life Determination:** Calculate the half-life ($t_{1/2}$) of the peptide, which is the time required for 50% of the peptide to be degraded [3] [5].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the neurotensin receptor signaling pathways and a generalized workflow for profiling a ligand's activity and stability, integrating the key experimental methods discussed.



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Key Insights for Researchers

- **D-Trp¹¹ is a stability modification, not a selectivity switch.** Its primary role is protecting the peptide from degradation by endopeptidases that cleave the Pro¹⁰-Tyr¹¹ bond [1] [2]. Relying on this single modification will not confer strong NTS2 selectivity.
- **Achieving high selectivity requires complex strategies.** As evidenced by CR-01-64, high NTS2 selectivity involves a specific **macrocyclization strategy** that locks the peptide's bioactive conformation [3] [4]. Conversely, ultra-high NTS1 affinity requires a suite of modifications like **TMSAla¹³ and β,β -dimethyl-Tyr¹¹** [5].
- **Consider allosteric modulators for pathway bias.** Beyond orthosteric peptides, allosteric modulators like **SBI-553** can bias NTS1 signaling toward β -arrestin pathways, offering a way to target therapeutically beneficial pathways while minimizing side effects [8].

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